5-Acetamido-9-fluoro-4,6,7,8-tetrahydroxy-2-oxononanoic acid
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Overview
Description
5-Acetamido-9-fluoro-4,6,7,8-tetrahydroxy-2-oxononanoic acid is a complex organic compound with the molecular formula C₁₁H₁₈FNO₈. This compound is characterized by its unique structure, which includes an acetamido group, a fluorine atom, and multiple hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-9-fluoro-4,6,7,8-tetrahydroxy-2-oxononanoic acid typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-9-fluoro-4,6,7,8-tetrahydroxy-2-oxononanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Acetamido-9-fluoro-4,6,7,8-tetrahydroxy-2-oxononanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetamido-9-fluoro-4,6,7,8-tetrahydroxy-2-oxononanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group and hydroxyl groups play crucial roles in its binding to enzymes or receptors. The fluorine atom may enhance its stability and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
9-Amino-N-acetylneuraminic acid: Similar in structure but lacks the fluorine atom.
5-Acetylamino-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid: Contains an azido group instead of a fluorine atom.
Uniqueness
5-Acetamido-9-fluoro-4,6,7,8-tetrahydroxy-2-oxononanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for various applications and distinguishes it from other similar molecules .
Properties
IUPAC Name |
5-acetamido-9-fluoro-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3H2,1H3,(H,13,14)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYNAADKIUGQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CF)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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